4-Methyl-2-propyl-6H-1,3-oxazin-6-one
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Overview
Description
4-Methyl-2-propyl-6H-1,3-oxazin-6-one is a heterocyclic compound that belongs to the oxazinone family This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-propyl-6H-1,3-oxazin-6-one can be achieved through several methods. One common approach involves the condensation of 4-oxocarboxylic acids with hydroxylamine . This reaction is typically carried out in pyridine or ethanol in the presence of sodium acetate or triethylamine . Another method involves the use of 2-acyloxyazirines, which undergo a radical cascade reaction to form the oxazinone ring .
Industrial Production Methods: Industrial production of this compound often relies on the condensation of 4-oxocarboxylic acids with hydroxylamine due to its efficiency and scalability . The reaction conditions are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-propyl-6H-1,3-oxazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazinone ring into other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrogen or oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazinones, triazines, and other heterocyclic compounds .
Scientific Research Applications
4-Methyl-2-propyl-6H-1,3-oxazin-6-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-propyl-6H-1,3-oxazin-6-one involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in reactions that form covalent bonds with electrophilic centers. It can also undergo cyclization reactions, leading to the formation of stable heterocyclic structures . The specific pathways and targets depend on the context of its application, such as its antimicrobial or anticancer activity .
Comparison with Similar Compounds
4-Methyl-2-propyl-6H-1,3-oxazin-6-one can be compared with other similar compounds, such as:
4-Hydroxy-6H-1,3-oxazin-6-ones: These compounds have a hydroxyl group at the 4-position and exhibit similar reactivity and applications.
1,3,5-Triazines: These compounds share a similar ring structure and are used in similar applications, such as antimicrobial agents and polymer production.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other oxazinones and triazines .
Properties
CAS No. |
118170-48-2 |
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Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-methyl-2-propyl-1,3-oxazin-6-one |
InChI |
InChI=1S/C8H11NO2/c1-3-4-7-9-6(2)5-8(10)11-7/h5H,3-4H2,1-2H3 |
InChI Key |
LTMQZOCGVDWUKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=CC(=O)O1)C |
Origin of Product |
United States |
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